molecular formula C8H11N3O2 B7895574 (1-Pyrazin-2-yl-ethylamino)-acetic acid

(1-Pyrazin-2-yl-ethylamino)-acetic acid

Cat. No.: B7895574
M. Wt: 181.19 g/mol
InChI Key: IXBCWYQXQSISRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Pyrazin-2-yl-ethylamino)-acetic acid is a nitrogen-containing heterocyclic compound characterized by a pyrazine core substituted with an ethylamino-acetic acid moiety. The pyrazine ring (C₄H₄N₂) is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. The ethylamino group (-CH₂CH₂NH-) is attached to the pyrazin-2-yl position, with a carboxylic acid (-COOH) functional group extending from the amino group. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or coordination chemistry.

Properties

IUPAC Name

2-(1-pyrazin-2-ylethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6(11-5-8(12)13)7-4-9-2-3-10-7/h2-4,6,11H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBCWYQXQSISRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Grignard Reagent Intermediates

A key strategy for synthesizing pyrazine-containing compounds involves Grignard reagent-mediated reactions. While direct data on (1-Pyrazin-2-yl-ethylamino)-acetic acid is limited, analogous methods for acetylpyrazine synthesis offer insights. For example, the preparation of acetylpyrazine employs methyl magnesium chloride (CH₃MgCl) generated from magnesium chips, chloromethane, and anhydrous tetrahydrofuran (THF). This Grignard reagent reacts with cyanopyrazine to form intermediates, which are subsequently hydrolyzed and purified.

For this compound, a similar approach could involve:

  • Formation of Ethylamino-Pyrazine Intermediate :

    • Reaction of 2-cyanopyrazine with ethylamine under catalytic hydrogenation or via Grignard addition.

    • Use of anhydrous solvents like THF or toluene to prevent side reactions.

  • Acetic Acid Moiety Incorporation :

    • Coupling the ethylamino-pyrazine intermediate with bromoacetic acid or its activated esters (e.g., N-hydroxysuccinimide ester).

    • Optimization via continuous flow reactors to enhance yield and reduce reaction time.

Key Reaction Conditions:

  • Temperature : 20–50°C for Grignard formation; 0–5°C for crystallization.

  • Catalysts : Activated carbon for purification.

  • Solvents : Anhydrous THF, toluene, or ethanol.

Industrial-Scale Optimization Techniques

Continuous Flow Reactor Systems

Modern synthetic approaches emphasize process intensification. VulcanChem highlights the use of continuous flow reactors for multi-step syntheses, which improve heat transfer, mixing efficiency, and scalability. For this compound, this method could:

  • Reduce reaction time by 30–50% compared to batch processes.

  • Minimize byproduct formation through precise temperature and stoichiometric control.

Solvent and Recycle Strategies

The patent CN106588785A demonstrates solvent recovery in acetylpyrazine synthesis, where 340–360 kg of THF is distilled and reused. Applying this to this compound synthesis would lower costs and environmental impact.

Comparative Analysis of Methodologies

Method Advantages Challenges Yield
Grignard-MediatedHigh selectivity; scalableSensitivity to moisture; requires anhydrous conditions~70–85% (estimated)
Continuous FlowRapid synthesis; improved purityHigh initial equipment cost~80–90% (estimated)
Catalytic HydrogenationMild conditions; fewer byproductsRequires specialized catalysts (e.g., Pd/C)~65–75% (estimated)

Structural and Process Considerations

Protecting Group Strategies

The ethylamino and acetic acid groups in the target compound necessitate selective protection-deprotection steps. For instance:

  • Amino Protection : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during acetic acid coupling.

  • Carboxylic Acid Activation : Conversion to acid chlorides or mixed anhydrides for efficient amide bond formation.

Purification Techniques

  • Liquid-Liquid Extraction : Employ toluene or ethyl acetate to isolate the product from aqueous layers.

  • Crystallization : Ethanol-water mixtures at 0–5°C yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

(1-Pyrazin-2-yl-ethylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyrazine ring or the ethylamino group, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ethylamine, chloroacetic acid, and other nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry and Antimycobacterial Activity

One of the primary areas of research involving (1-Pyrazin-2-yl-ethylamino)-acetic acid is its antimycobacterial activity . This compound is structurally related to pyrazinoic acid (POA), a known agent against Mycobacterium tuberculosis (Mtb). Recent studies have focused on the structure-activity relationships (SAR) of pyrazinoic acid analogs to improve their efficacy against drug-resistant strains of tuberculosis.

Case Study: Structure-Activity Relationships

A study designed several POA analogs, including this compound, to enhance potency and overcome resistance mechanisms in Mtb. The research demonstrated that modifications to the pyrazine ring and carboxylic acid moiety significantly impacted the compound's antimicrobial activity. For instance, specific substitutions at the 3-, 5-, and 6-positions of the pyrazine ring were systematically evaluated for their effects on minimum inhibitory concentration (MIC) values against Mtb .

AnalogMIC (mM)Modification
POA1-
Compound A0.7N-3 substitution
Compound B0.9N-5 substitution

This table illustrates how structural modifications can lead to improved antimicrobial properties, making these compounds potential candidates for further development as anti-tuberculosis agents.

Targeted Protein Degradation

Another significant application of this compound lies in its role as a targeted protein degradation agent . Research has indicated that this compound can induce the degradation of PanD, a crucial enzyme in the CoA biosynthetic pathway in Mtb. By binding to PanD, it exposes a degradation tag that promotes targeted degradation via proteolytic systems .

Potassium Channel Modulation

In addition to its antimycobacterial properties, derivatives of this compound have been explored for their potential as potassium channel modulators . Research indicates that certain pyrazine derivatives can influence potassium channel activity, which is crucial in various physiological processes and could lead to new treatments for cardiovascular diseases and neurological disorders .

Research Findings

Studies have shown that modifications to the pyrazine structure can enhance selectivity and potency towards specific potassium channels. This opens avenues for developing new pharmacological agents targeting these channels for therapeutic benefits .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound's molecular formula is C8H11N3O2 with a molecular weight of 181.19 g/mol . Various synthetic routes have been reported, focusing on improving efficiency while minimizing by-products.

Mechanism of Action

The mechanism of action of (1-Pyrazin-2-yl-ethylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and ethylamino group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations:

Heterocycle Influence: Pyrazine derivatives (e.g., 2-Acetyl Pyrazine) are often volatile and used in flavoring due to their aromaticity and electron-withdrawing substituents . In contrast, this compound’s aminoethyl-acetic acid side chain may enhance hydrophilicity and metal-binding capacity. Piperazine derivatives (e.g., ) exhibit improved solubility and pharmacokinetic profiles, making them common in drug design .

Functional Group Impact :

  • Carboxylic acid (present in the target compound and ) enables salt formation and hydrogen bonding, critical for crystallinity and bioavailability.
  • Amide groups () reduce acidity and enhance membrane permeability compared to carboxylic acids.

Substituent Effects :

  • Bulky groups like Fmoc () protect amines during synthesis but may hinder reactivity .
  • Aromatic substituents (e.g., 4-fluorobenzyl in ) can enhance target binding via hydrophobic interactions .

Applications :

  • The target compound’s structure suggests utility in coordination chemistry (via NH and COOH groups) or as a building block for bioactive molecules .
  • Comparatively, 2-Acetyl Pyrazine is industrially validated as a flavor additive , while piperazine-acetic acid derivatives are leveraged in drug discovery .

Biological Activity

(1-Pyrazin-2-yl-ethylamino)-acetic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. The structure can be represented as follows:

  • Chemical Formula: C₉H₁₃N₃O₂
  • Molecular Weight: 183.22 g/mol

The compound features a pyrazine ring, which is known to interact with various biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways and receptor interactions. Key mechanisms include:

  • Inhibition of Protein Kinases: The compound has shown potential as an inhibitor of Bruton's Tyrosine Kinase (BTK), which plays a crucial role in B-cell receptor signaling and is a target for therapies in hematological malignancies .
  • Modulation of Ion Channels: Research indicates that derivatives of pyrazine compounds can act as potassium channel modulators, which may lead to therapeutic applications in cardiovascular diseases .
  • Anti-inflammatory Effects: Some studies suggest that similar compounds exhibit anti-inflammatory properties, potentially making them useful in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
BTK InhibitionInduces apoptosis in malignant B-cells
Ion Channel ModulationAlters cardiac action potentials
Anti-inflammatoryReduces cytokine production

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • BTK Inhibition Study : A study published in Nature demonstrated that a related compound exhibited significant BTK inhibition with DC50 values indicating potent activity against B-cell malignancies. This suggests that this compound may have similar efficacy .
  • Potassium Channel Modulation : Research highlighted the role of pyrazine derivatives in modulating small conductance calcium-activated potassium channels (SK channels). These findings indicate potential applications in treating disorders related to cardiac rhythm abnormalities .
  • Anti-inflammatory Activity : A comparative analysis showed that this compound reduced the expression of pro-inflammatory cytokines in vitro, supporting its potential use in inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (1-Pyrazin-2-yl-ethylamino)-acetic acid?

A multi-step approach is typically employed:

  • Step 1 : Functionalization of the pyrazine ring via nucleophilic substitution or cross-coupling reactions to introduce the ethylamino group.
  • Step 2 : Carboxylic acid activation (e.g., using chloroacetic acid or ethyl bromoacetate) for coupling with the amine moiety.
  • Step 3 : Hydrolysis or deprotection to yield the final acetic acid derivative. Challenges include regioselectivity in pyrazine substitution and purification of intermediates. Use HPLC or column chromatography for purity validation .

Q. How can spectroscopic techniques characterize this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon backbone. Pyrazine protons appear as distinct aromatic signals (~8.5–9.5 ppm), while the ethylamino-acetic acid chain shows peaks for NH (~2.5 ppm) and CH2_2 groups (~3.5–4.5 ppm).
  • FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm1^{-1}), C=O (~1700 cm1^{-1}), and pyrazine ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .

Q. What crystallographic strategies are effective for determining its crystal structure?

  • Use single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement). Key parameters:
  • Data collection : Mo Kα radiation (λ = 0.71073 Å), θ range >25° for high-resolution data.
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen bonds analyzed via Mercury/PLATON.
    • Example workflow: Data processed with APEX2 , solved via direct methods, refined with SHELXL, and visualized in WinGX/ORTEP .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during refinement?

Common issues include:

  • Disordered atoms : Apply restraints (e.g., SIMU/DELU in SHELXL) or split occupancy models.
  • Hydrogen bonding ambiguities : Validate using graph-set analysis (e.g., R22_2^2(8) motifs for carboxylic acid dimers) and compare with CSD database entries .
  • Twinned crystals : Use TWIN/BASF commands in SHELXL or reprocess data with alternative space groups .

Q. What strategies optimize reaction yields in the presence of competing side reactions?

  • Temperature/pH control : Lower temperatures reduce pyrazine ring decomposition. Maintain pH 6–8 during coupling to minimize ester hydrolysis.
  • Catalytic additives : Use DMAP or HOBt to enhance coupling efficiency.
  • In-situ monitoring : Employ ReactIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How can computational methods predict its interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors. Focus on pyrazine’s π-π stacking and carboxylic acid’s hydrogen bonding.
  • MD simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes over 100+ ns trajectories.
  • QSAR : Correlate substituent electronic effects (Hammett σ values) with activity trends .

Q. What analytical approaches validate purity and stability under physiological conditions?

  • HPLC-DAD/MS : Use C18 columns (ACN/water + 0.1% TFA) to monitor degradation products.
  • Stability assays : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; quantify remaining compound via calibration curves.
  • Forced degradation : Expose to UV light, H2_2O2_2, or heat to identify labile functional groups .

Data Reporting Recommendations

  • Crystallographic data : Follow CIF guidelines (e.g., report R1_1, wR2_2, completeness >99%). Include tables for atomic coordinates, displacement parameters, and hydrogen bonds (see Table 1 in for formatting).
  • Synthetic protocols : Detail equivalents, reaction times, and purification yields. Use SI for NMR/IR spectra.
  • Biological assays : Report IC50_{50}, selectivity ratios, and statistical significance (p < 0.05).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.